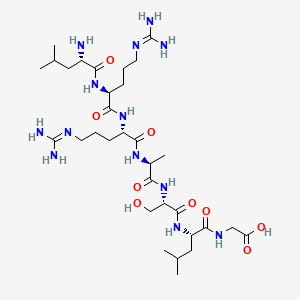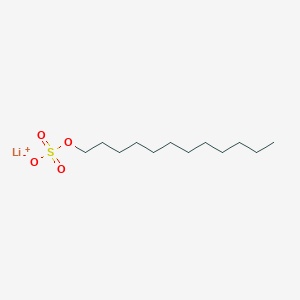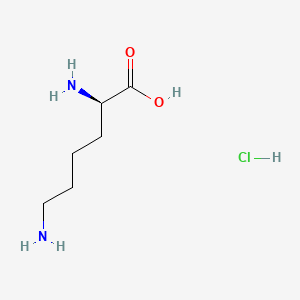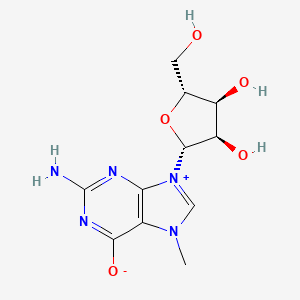
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
A study by Randad et al. (1991) explored the use of isomeric aryloxy compounds, including derivatives similar to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, as allosteric effectors of hemoglobin. These compounds showed potential in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study noted the structural relationship of these compounds to marketed antilipidemic agents (Randad, Mahran, Mehanna, & Abraham, 1991).
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones
Hogale et al. (1995) reported the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, a compound structurally related to this compound. This research demonstrated the formation and conversion processes of complex compounds, which are fundamental in the development of pharmaceuticals and other chemical products (Hogale, Shirke, & Kharade, 1995).
Suzuki Reaction and Cross-Coupling Applications
Winkle and Schaab (2001) explored the Suzuki reaction of diarylborinic acid derivatives, including compounds similar to this compound. Their research highlights the potential of these compounds in organic synthesis, particularly in Suzuki cross-coupling reactions, which are crucial in the synthesis of various organic compounds, including pharmaceuticals (Winkle & Schaab, 2001).
Catalytic Applications in Organic Synthesis
The study by Ukai et al. (2006) and Maki et al. (2006) discussed the use of arylboronic esters, related to this compound, as catalysts in organic synthesis. These compounds show effectiveness in the carboxylation of aryl- and alkenylboronic esters with CO2, and in the amide condensation of sterically demanding carboxylic acids, demonstrating their utility in creating complex organic molecules (Ukai, Aoki, Takaya, & Iwasawa, 2006); (Maki, Ishihara, & Yamamoto, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYOMYSPIEDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584496 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-15-9, 871125-98-3 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B7802209.png)







![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)





